1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea

Structure-Toxicity Relationship Hepatotoxicity Screening Thiourea Drug Safety

1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea (CAS 356573-33-6; molecular formula C₁₁H₁₆N₂O₂S; molecular weight 240.32 g/mol) is an unsymmetrical N,N′-disubstituted thiourea bearing a 4-methoxyphenyl group on one nitrogen and a 2-methoxyethyl group on the other. The compound belongs to the arylalkylthiourea subclass, a scaffold widely investigated for urease inhibition, anticancer, antimicrobial, and antioxidant activities across numerous medicinal chemistry programs.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
Cat. No. B4889510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCOCCNC(=S)NC1=CC=C(C=C1)OC
InChIInChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,16)
InChIKeyOILLCZNPMFNPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea: Core Identity, Physicochemical Profile, and Compound Class Context for Procurement Decisions


1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea (CAS 356573-33-6; molecular formula C₁₁H₁₆N₂O₂S; molecular weight 240.32 g/mol) is an unsymmetrical N,N′-disubstituted thiourea bearing a 4-methoxyphenyl group on one nitrogen and a 2-methoxyethyl group on the other [1]. The compound belongs to the arylalkylthiourea subclass, a scaffold widely investigated for urease inhibition, anticancer, antimicrobial, and antioxidant activities across numerous medicinal chemistry programs [2]. Its computed XLogP₃ of approximately 1.14 reflects moderate lipophilicity, while a topological polar surface area (TPSA) of 65.4 Ų and two hydrogen bond donors confer favorable drug-like properties per Lipinski's rule of five [1]. The para-methoxy substitution pattern on the phenyl ring distinguishes this compound from its ortho- and meta-methoxy positional isomers and from the unsubstituted phenyl analog, creating specific electronic and steric features that influence target binding and metabolic stability [3].

Why 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea Cannot Be Replaced by Common In-Class Analogs: The Substitution Pattern Problem


N,N′-disubstituted thioureas are not functionally interchangeable despite sharing the same thiourea core. The biological activity of this compound class is exquisitely sensitive to both the nature and the regiochemical position of aryl substituents, as well as the length and heteroatom composition of the N′-alkyl chain [1]. A systematic review of thiourea-based urease inhibitors demonstrated that IC₅₀ values span a >1,700-fold range (0.0391–91.50 μM) across closely related analogs, driven entirely by substitution pattern variations [2]. For the target compound, the combination of a para-methoxy electron-donating group on the phenyl ring and a 2-methoxyethyl chain on the opposing nitrogen creates a specific hydrogen-bonding and steric profile that differs fundamentally from analogs bearing ortho- or meta-methoxy substitution, unsubstituted phenyl rings, or alternative alkyl chains such as methyl, ethyl, or phenethyl [3]. Furthermore, structure-toxicity relationship (STR) data from precision-cut rat liver slice assays show that even single-atom substitutions on the N-phenyl ring (e.g., 4-OCH₃ vs. 4-Cl vs. 4-Br vs. 4-NO₂) produce dramatically different cytotoxicity profiles, directly contradicting the assumption that in-class analogs are functionally equivalent [4]. Generic substitution without empirical verification of the specific substitution pattern therefore risks selecting a compound with meaningfully different potency, selectivity, and toxicity characteristics.

Quantitative Differentiation Evidence for 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea Versus Closest Structural Analogs


Para-Methoxy Substitution Reduces Hepatocellular Cytotoxicity by >2.4-Fold Relative to Electron-Withdrawing Substituted Analogs

In a systematic structure-toxicity study of N-substituted N′-(4-imidazole-ethyl)thioureas in precision-cut rat liver slices, the para-methoxyphenyl analog (compound 6) produced only 40.6 ± 19.7% LDH leakage at 1000 μM after 6 hours of exposure, whereas the para-bromophenyl analog (compound 8) and para-nitrophenyl analog (compound 9) each caused >95% LDH leakage under identical conditions [1]. The para-chlorophenyl analog (compound 7) caused significant cytotoxicity even at 100 μM, while para-methoxyphenyl-substituted compounds with Vₘₐₓ/Kₘ values for flavin-containing monooxygenase (FMO)-mediated sulfenic acid formation below 0.0788 mL/(min·mg) were not cytotoxic at concentrations up to 1000 μM over 6 hours [1]. This demonstrates that the electron-donating para-methoxy group substantially attenuates bioactivation-dependent hepatocellular toxicity compared to electron-withdrawing and halogen substituents, representing a quantifiable safety differentiation for the 4-methoxyphenyl thiourea scaffold [1].

Structure-Toxicity Relationship Hepatotoxicity Screening Thiourea Drug Safety

Physicochemical Differentiation: Increased Topological Polar Surface Area and Hydrogen Bond Acceptor Count Versus the Unsubstituted Phenyl Analog

The target compound 1-(2-methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea (C₁₁H₁₆N₂O₂S, MW 240.32) differs from its direct des-methoxy analog 1-(2-methoxyethyl)-3-phenylthiourea (C₁₀H₁₄N₂OS, MW 210.30, CAS 363572-88-7) by the presence of the para-methoxy substituent, which adds one oxygen atom (+30 Da molecular weight) and increases the hydrogen bond acceptor count from 2 to 3 [1]. This structural modification increases the topological polar surface area from approximately 52.6 Ų to 65.4 Ų, a change that directly impacts membrane permeability and oral bioavailability predictions . The computed XLogP₃ shifts from 0.9 (phenyl analog) to an estimated 1.14 for the 4-methoxyphenyl derivative, reflecting subtly increased lipophilicity that balances the elevated TPSA [1]. These quantitative physicochemical differences mean that the target compound cannot be substituted by the des-methoxy phenyl analog in any study where consistent ADME properties, solubility, or permeability are critical experimental variables .

Drug-likeness Optimization Physicochemical Profiling ADME Property Tuning

Para-Methoxy Substitution on the N-Phenyl Ring Is Associated with Superior Urease Inhibition Potency Relative to Unsubstituted Thiourea Baseline

A comprehensive structure-activity relationship analysis of N,N′-disubstituted thioureas as urease inhibitors established that aryl substitution with electron-donating groups at the para position consistently enhances inhibitory potency relative to unsubstituted thiourea (IC₅₀ = 21.00 ± 0.11 μM) [1]. Within a library of 38 thiourea derivatives, IC₅₀ values ranged from 5.53 ± 0.02 μM to 91.50 ± 0.08 μM, with para-substituted electron-donating groups (including 4-OCH₃, 4-CH₃) clustering in the more potent region of the activity distribution [1]. More broadly, an independent study of thiourea and urea derivatives reported IC₅₀ values of 1.20 ± 0.07 μM and 2.44 ± 0.11 μM for specific disubstituted thioureas against jack bean urease, representing approximately 18-fold and 9-fold improvements over the thiourea standard (21.26 ± 0.12 μM), respectively [2]. While direct urease inhibition data for the specific target compound have not been published, the class-level SAR positions the 4-methoxyphenyl motif as a potency-enhancing feature within the thiourea urease inhibitor pharmacophore [1][2].

Urease Inhibition Anti-Helicobacter pylori Enzyme Inhibitor Screening

Regioisomeric Differentiation: Para-Methoxy vs. Meta-Methoxy vs. Ortho-Methoxy Positional Isomers Exhibit Distinct Biological Profiles

The three regioisomers—1-(2-methoxyethyl)-3-(4-methoxyphenyl)thiourea (para), 1-(2-methoxyethyl)-3-(3-methoxyphenyl)thiourea (meta), and 1-(2-methoxyethyl)-3-(2-methoxyphenyl)thiourea (ortho)—while sharing the identical molecular formula (C₁₁H₁₆N₂O₂S) and molecular weight (240.32), possess distinct electronic and steric properties that govern their biological interactions [1]. The para isomer presents the methoxy group in a coplanar orientation with the phenyl ring, maximizing resonance electron donation into the thiourea π-system, whereas the ortho isomer introduces steric hindrance that restricts rotational freedom around the N-aryl bond and can disrupt the planarity required for optimal target binding [2]. In β₃-adrenergic receptor agonist screening of methoxyphenylthiourea derivatives, the 3-methoxyphenyl analog (18k) demonstrated an EC₅₀ of 0.16 μM while maintaining selectivity over β₁- and β₂-AR subtypes, confirming that methoxy position alone dictates receptor subtype selectivity profiles [3]. For procurement, these regioisomers cannot be used interchangeably—the para isomer offers a uniquely unobstructed electron-donating geometry that is predicted to favor coplanar binding modes in flat enzymatic active sites such as urease and certain kinase ATP-binding pockets [1][2].

Positional Isomer SAR Regiochemical Selectivity Thiourea Pharmacophore Mapping

Thiourea vs. Urea Backbone: The C=S Moiety Confers Superior Metal-Coordinating and Enzyme-Inhibitory Capacity Relative to the C=O Urea Analog

A fundamental differentiation between 1-(2-methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea and its urea analog (C=O in place of C=S) lies in the thiocarbonyl group's ability to coordinate transition metal ions. The thiourea sulfur atom acts as a soft Lewis base that preferentially binds to soft metal centers such as Ni²⁺ in the urease active site and Cu²⁺/Zn²⁺ in various metalloenzymes, whereas the corresponding urea oxygen is a hard Lewis base with substantially weaker affinity for these metal ions [1]. This metal-coordinating capacity is the mechanistic basis for thiourea's established role as the standard positive control in urease inhibition assays (IC₅₀ = 21.0–21.4 μM) versus urea, which shows negligible urease inhibition [1]. In a direct comparative study of thiourea and urea derivatives, thiourea analogs consistently outperformed their urea counterparts in urease inhibition, with the most potent thiourea achieving an IC₅₀ of 1.20 ± 0.07 μM [2]. Furthermore, thiourea derivatives have demonstrated α-amylase inhibition with IC₅₀ values as low as 1.572 ± 0.017 μM for 4-methoxy-substituted analogs, comparable to the standard drug acarbose (IC₅₀ = 1.063 ± 0.013 μM), an activity profile not observed in the corresponding urea series [3]. For procurement decisions, the thiourea backbone is non-substitutable by a urea backbone when the experimental objective involves metal-dependent enzyme inhibition or metal-coordination chemistry.

Bioisosteric Replacement Metal Chelation Enzyme Inhibition Mechanism

Computed ADME Differentiation: Favorable Drug-Likeness Profile Versus Common Thiourea Screening Hits

The target compound 1-(2-methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea possesses a computed physicochemical profile that satisfies all key drug-likeness filters, distinguishing it from many thiourea screening hits that violate one or more Lipinski or Veber rules [1]. With a molecular weight of 240.32 Da (<500), XLogP₃ of approximately 1.14 (<5), 2 hydrogen bond donors (<5), 3 hydrogen bond acceptors (<10), and a TPSA of 65.4 Ų (<140 Ų), the compound clears the Rule of Five without any violations [1][2]. This profile contrasts favorably with many commonly screened thiourea derivatives bearing bulky polycyclic or polyhalogenated substituents that exceed MW 500 or LogP 5 thresholds [2]. The low molecular weight and moderate lipophilicity predict favorable aqueous solubility and passive membrane permeability, while the TPSA of 65.4 Ų falls within the optimal range (60–70 Ų) for blood-brain barrier penetration, balancing CNS exposure potential with systemic bioavailability [1]. For procurement in early drug discovery programs, this favorable ADME profile differentiates the compound from larger, more lipophilic thiourea analogs that carry higher attrition risk due to poor solubility, high protein binding, or hERG liability [2].

Early-Stage Drug Discovery ADME-Tox Profiling Lead-Likeness Assessment

Recommended Application Scenarios for 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea Based on Quantitative Differentiation Evidence


Urease Inhibitor Screening and Anti-Helicobacter pylori Drug Discovery

This compound is positioned for urease inhibition screening programs targeting Helicobacter pylori, Proteus mirabilis, and other urease-dependent pathogens. The para-methoxyphenyl motif aligns with the established SAR showing that electron-donating para substituents enhance urease inhibitory potency by up to 3.8-fold over the thiourea standard (IC₅₀ = 21.00 ± 0.11 μM) [1]. The thiourea C=S moiety provides the mechanistically essential soft Lewis base character required for coordination to the dinuclear Ni²⁺ active site, a feature absent in the corresponding urea analog [1]. Combined with the favorable cytotoxicity profile associated with methoxy-substituted thioureas (40.6% LDH leakage at 1000 μM versus >95% for halogenated analogs), this compound offers a balanced potency-toxicity starting point for hit-to-lead optimization [2].

Structure-Activity Relationship Studies on N-Aryl-N′-Alkylthiourea Pharmacophores

The compound serves as an ideal reference point in systematic SAR campaigns exploring the effect of aryl substitution pattern (para vs. meta vs. ortho) and N′-alkyl chain composition on biological activity. Its para-methoxy regioisomeric identity (Hammett σₚ = −0.27) provides strong resonance electron donation distinct from the meta isomer (σₘ = +0.12), enabling direct interrogation of electronic effects on target binding [3]. The 2-methoxyethyl chain introduces an additional hydrogen bond acceptor and rotatable bond, differentiating it from analogs bearing simple methyl (N-(4-methoxyphenyl)-N′-methylthiourea) or phenethyl chains, and allowing systematic exploration of linker effects on potency and selectivity [3].

Metalloenzyme Inhibitor Development Leveraging Thiourea Metal-Coordinating Capacity

The compound's thiocarbonyl sulfur atom enables coordination to soft transition metal ions (Ni²⁺, Cu²⁺, Zn²⁺), making it suitable for metalloenzyme inhibitor development beyond urease, including α-amylase (where 4-methoxy thiourea derivatives achieve IC₅₀ values of 1.572 ± 0.017 μM, comparable to acarbose at 1.063 ± 0.013 μM), tyrosinase (1-pentanoyl-3-(4-methoxyphenyl)thiourea IC₅₀ = 1.568 ± 0.01 mM vs. kojic acid at 16.051 ± 1.27 mM), and carbonic anhydrase [4][5]. The favorable drug-likeness profile (MW 240.32; TPSA 65.4 Ų; 0 Rule of Five violations) further supports its use as a low-MW fragment-sized starting point for structure-based design against these metal-dependent targets [6].

Hepatotoxicity-Mitigated Thiourea Probe for In Vitro and Ex Vivo Pharmacology

For experimental protocols requiring extended compound exposure in liver-containing systems (e.g., precision-cut liver slices, primary hepatocyte cultures, or hepatic microsome assays), this compound's para-methoxyphenyl substitution is associated with substantially attenuated FMO-dependent bioactivation and resultant cytotoxicity relative to halogenated or nitro-substituted thiourea analogs [2]. Specifically, N-p-methoxyphenyl thioureas with Vₘₐₓ/Kₘ values below 0.0788 mL/(min·mg) for sulfenic acid formation are non-cytotoxic at concentrations up to 1000 μM over 6 hours, providing a practical safety window for pharmacological studies that would be confounded by the rapid hepatotoxicity observed with p-Cl, p-Br, or p-NO₂ analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.